![molecular formula C7H5N3O2 B14259152 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione CAS No. 183742-03-2](/img/structure/B14259152.png)
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the molecule .
准备方法
The synthesis of 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-aminopyrimidin-4-one with 2-aryl-substituted acrylates in the presence of a base under microwave irradiation. This method yields the desired compound with good efficiency . Another approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the imino group . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.
化学反应分析
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bases like potassium carbonate and acids like hydrochloric acid. For example, the reaction with 2-aryl acrylates in the presence of potassium carbonate under microwave irradiation results in the formation of aryl-substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
In chemistry, it serves as a scaffold for the development of new compounds with potential therapeutic properties . In biology, it has been investigated for its antimicrobial and anticancer activities . In medicine, derivatives of this compound have shown promise as tyrosine kinase inhibitors, which are important in the treatment of certain cancers . Additionally, it has applications in the pharmaceutical industry as a starting material for the synthesis of more complex molecules.
作用机制
The mechanism of action of 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
相似化合物的比较
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine derivatives. These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms within the rings . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable scaffold for drug development. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives, which also exhibit diverse biological activities .
属性
CAS 编号 |
183742-03-2 |
|---|---|
分子式 |
C7H5N3O2 |
分子量 |
163.13 g/mol |
IUPAC 名称 |
3,7-dihydropyrido[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H5N3O2/c11-6-1-4-5(2-8-6)9-3-10-7(4)12/h1-3H,(H,8,11)(H,9,10,12) |
InChI 键 |
ZQFOGDPVTFULDL-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CNC1=O)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)

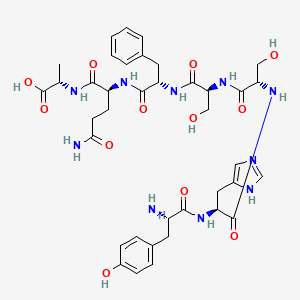
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
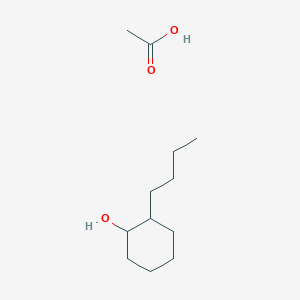
![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
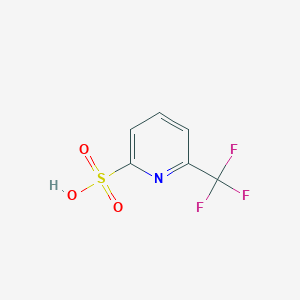

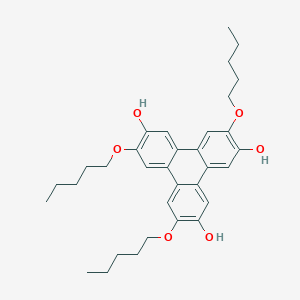
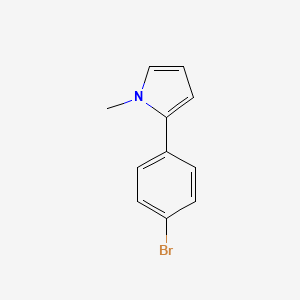
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
